![molecular formula C22H29N3O B2679080 N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide CAS No. 400075-64-1](/img/structure/B2679080.png)
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is also known by registry numbers ZINC000003128679, ZINC000057561409 .
Synthesis Analysis
The compound has been synthesized in the past through a process involving the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular formula of “this compound” is C22H29N3O. Its molecular weight is 351.494. The structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
N-[4-(4-Benzylpiperazin-1-yl)phenyl]pentanamide and its derivatives have been extensively researched for their anticonvulsant properties. A study by Kamiński et al. (2015) synthesized a library of related compounds, demonstrating broad spectra of activity across various seizure models, with certain compounds showing high protection without impairing motor coordination, indicating a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015). Salomé et al. (2010) explored the structure-activity relationship of similar compounds, finding that nonbulky derivatives exhibited high anticonvulsant activity, independent of their electronic properties (Salomé et al., 2010).
GABA Uptake Inhibition
Research by Kulig et al. (2011) investigated the effects of substituted 4-hydroxybutanamides, which share structural similarities with this compound, on murine GABA transport proteins. The study identified derivatives that showed slight subtype-selectivity and potent GAT inhibition, highlighting the importance of benzhydryl and benzylamide moieties for the activity of these compounds as GAT inhibitors (Kulig et al., 2011).
Neuroprotective Effects
Hassan et al. (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives and evaluated their anticonvulsant and neuroprotective effects. One of the compounds showed promising neuroprotective effects by lowering levels of MDA and LDH, suggesting potential leads for safer and more effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
PPARgamma Agonist Properties
Collins et al. (1998) reported on the structure-activity relationship around the phenyl alkyl ether moiety of compounds related to this compound, finding potent and selective PPARgamma agonists with improved aqueous solubility. This research opens up possibilities for the development of new classes of drugs targeting PPARgamma (Collins et al., 1998).
Wirkmechanismus
While the exact mechanism of action for this compound is not specified in the available resources, it’s worth noting that similar compounds have been studied for their interaction with dopamine receptors . These compounds have been found to have high affinity for the D3 dopamine receptor, which has been identified as a potential therapeutic target for conditions such as depression, schizophrenia, substance use disorder, inflammatory diseases, and Parkinson’s disease .
Zukünftige Richtungen
The future directions for research on “N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide” could include further exploration of its potential therapeutic applications, particularly in relation to its interaction with dopamine receptors . Additionally, more detailed studies could be conducted to fully understand its chemical properties and safety profile.
Eigenschaften
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-9-22(26)23-20-10-12-21(13-11-20)25-16-14-24(15-17-25)18-19-7-5-4-6-8-19/h4-8,10-13H,2-3,9,14-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYACMFYEFAHESJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(2-furyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2678997.png)
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2678999.png)
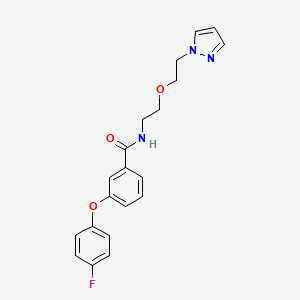
![tert-Butyl 5,6-dimethoxy-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2679002.png)
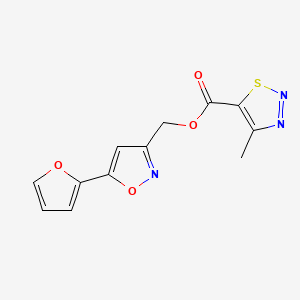
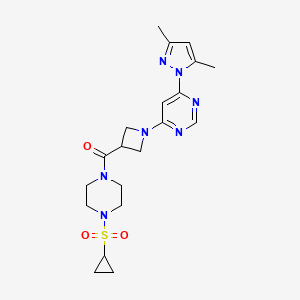
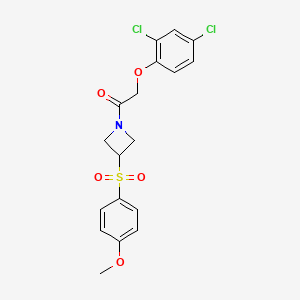
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
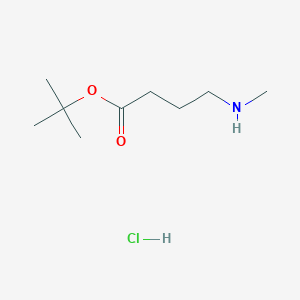
![2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B2679012.png)

![4-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2679014.png)
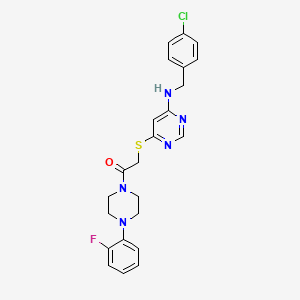
![5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2679016.png)